REACTION_SMILES
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[CH3:12][N:13]([CH3:14])[CH2:15][CH2:16][O-:17].[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][S:7]([O-:8])(=[O:9])=[O:10].[Na+:11].[Na+:18]>>[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][O:6][CH2:16][CH2:15][N:13]([CH3:12])[CH3:14]
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Name
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CN(C)CC[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CC[O-]
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Name
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CN(C)CCOS(=O)(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCOS(=O)(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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CN(C)CCOCCN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |